molecular formula C9H11ClN2O2 B12405654 Metoxuron-monomethyl-d3

Metoxuron-monomethyl-d3

Cat. No.: B12405654
M. Wt: 217.67 g/mol
InChI Key: YWHRNWZTCCNWSH-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Metoxuron-monomethyl-d3 is synthesized by incorporating deuterium into Metoxuron-monomethyl. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Metoxuron-monomethyl molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully controlled to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures to ensure its suitability for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Metoxuron-monomethyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to determine their structure and properties .

Scientific Research Applications

Metoxuron-monomethyl-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Metoxuron-monomethyl-d3 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these processes are studied using advanced analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to changes in the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug behavior and optimizing drug formulations .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

217.67 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(trideuteriomethyl)urea

InChI

InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)/i1D3

InChI Key

YWHRNWZTCCNWSH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)NC1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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